Pyridazinone, 2-4
Overview
Description
Pyridazinone, 2-4, is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazinone compounds are known for their diverse pharmacological activities, including antimicrobial, antihypertensive, anticancer, and anti-inflammatory properties . The presence of a keto group at the 3-position of the ring enhances its biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazinone, 2-4, can be synthesized through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with diketones or 1,4-dicarbonyl compounds . The reaction typically occurs in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) .
Industrial Production Methods: Industrial production of pyridazinone derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyridazinone, 2-4, undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazinone oxides.
Reduction: Formation of dihydropyridazinones.
Substitution: Introduction of various substituents at different positions on the ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents are employed under mild to moderate conditions
Major Products: The major products formed from these reactions include substituted pyridazinones, pyridazinone oxides, and dihydropyridazinones .
Scientific Research Applications
Pyridazinone, 2-4, has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antihypertensive, anticancer, and anti-inflammatory agent
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Pyridazinone, 2-4, can be compared with other similar compounds such as:
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Uniqueness: this compound, is unique due to its versatile pharmacological profile and the presence of a keto group at the 3-position, which enhances its biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-chloro-5-methylsulfanyl-2-phenylpyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-9-7-13-14(11(15)10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLNRHWNIFQJHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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